

Thiazol-2-ylmethanamine chemical properties and structure

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Compound of Interest

Compound Name: Thiazol-2-ylmethanamine

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Thiazol-2-ylmethanamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazol-2-ylmethanamine is a heterocyclic amine containing a thiazole ring, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. This document provides a detailed overview of the chemical properties, structure, and potential synthetic and analytical methodologies related to **Thiazol-2-ylmethanamine**. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Properties and Structure

Thiazol-2-ylmethanamine, also known as 2-(aminomethyl)thiazole, is a versatile building block in organic synthesis. Its chemical structure and properties are fundamental to its reactivity and potential applications.

Chemical Structure

The structure of **Thiazol-2-ylmethanamine** is characterized by a five-membered thiazole ring with a methylamine substituent at the 2-position.

- IUPAC Name: 1,3-**thiazol-2-ylmethanamine**[\[1\]](#)
- Molecular Formula: C₄H₆N₂S[\[1\]](#)[\[2\]](#)
- SMILES: C1=CSN=C1CN[\[3\]](#)
- InChI Key: JOZSYOPADROCMP-UHFFFAOYSA-N[\[1\]](#)[\[3\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **Thiazol-2-ylmethanamine** is presented in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

Property	Value	Source
Molecular Weight	114.17 g/mol	[1] [2]
Appearance	Colorless to Yellow to Orange clear liquid	[4]
Boiling Point	95 °C at 14 mmHg	[4] [5]
Melting Point	180-185 °C	
Flash Point	104 °C	[4] [5]
Density	1.239 g/cm ³	
LogP	1.3021	
Topological Polar Surface Area (TPSA)	67.15 Å ²	[3]

Note: Some physical properties, such as the boiling point, are reported under reduced pressure. The melting point appears to be for the hydrochloride salt.

Synthesis and Analysis

While specific, detailed experimental protocols for the synthesis of **Thiazol-2-ylmethanamine** were not found in the immediate search results, general methods for the synthesis of thiazole

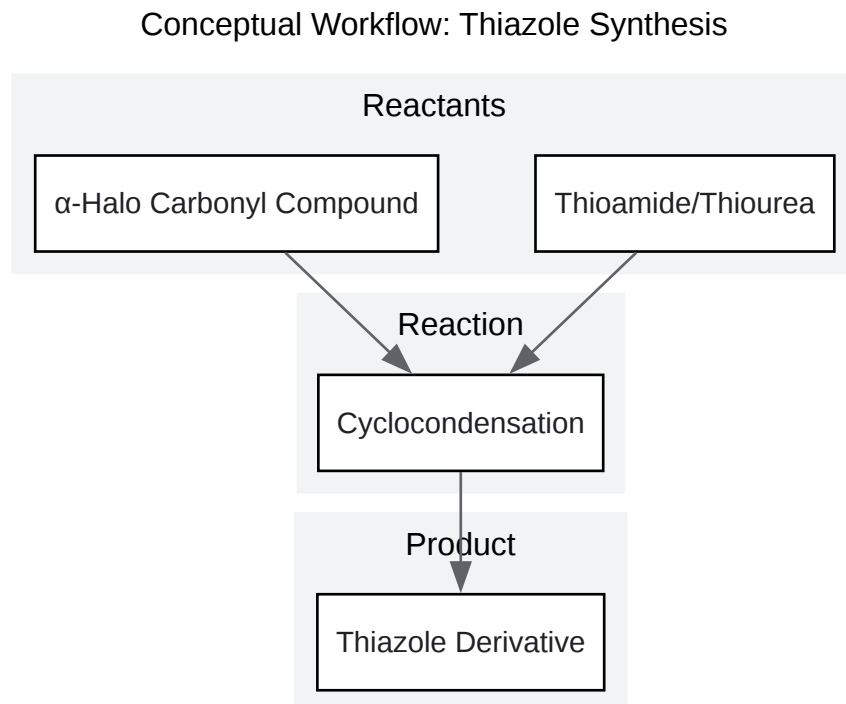
derivatives are well-established. The most common approach is the Hantzsch thiazole synthesis.

General Synthetic Approach: Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the reaction of an α -haloketone or α -haloaldehyde with a thioamide. For **Thiazol-2-ylmethanamine**, a plausible synthetic route would involve the reaction of a protected 2-amino-2-haloacetaldehyde with thioformamide.

A generalized one-pot procedure for the synthesis of 2-aminothiazole derivatives involves the reaction of aromatic methyl ketones with thiourea in the presence of a brominating agent like copper(II) bromide.^[6]

A conceptual workflow for the synthesis of a thiazole derivative is outlined below:



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Caption: Conceptual workflow for thiazole synthesis.

Analytical Characterization

The purity and structure of **Thiazol-2-ylmethanamine** are typically confirmed using standard analytical techniques.

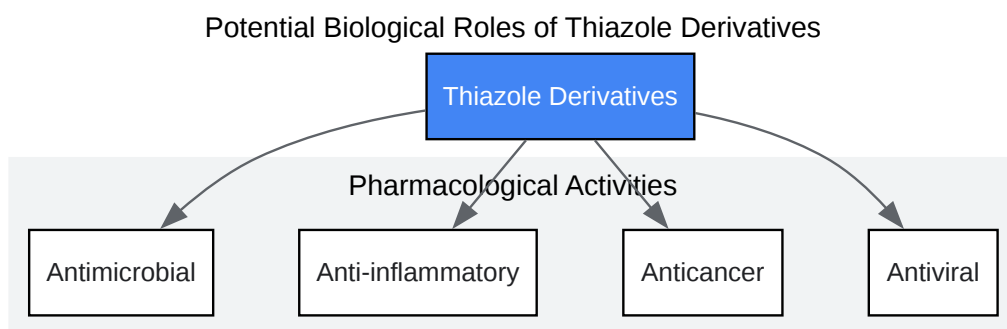
- Gas Chromatography (GC): Used to determine the purity of the compound. A purity of >95.0% is commonly reported by commercial suppliers.[4]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure by analyzing the magnetic properties of atomic nuclei.[7]
- Mass Spectrometry (MS): Provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.

Biological and Medicinal Significance

The thiazole ring is a prominent scaffold in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of pharmacological activities.[8][9] Derivatives of 2-aminothiazole, to which **Thiazol-2-ylmethanamine** is structurally related, have shown potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[10]

While specific signaling pathways for **Thiazol-2-ylmethanamine** are not detailed in the provided search results, the broader class of thiazole derivatives has been shown to interact with various biological targets. For instance, some thiazole derivatives act as inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is involved in insulin signaling pathways.[8]

The potential biological activities of thiazole derivatives are diverse and are an active area of research in drug discovery.



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Caption: Potential biological roles of thiazole derivatives.

Safety and Handling

Thiazol-2-ylmethanamine is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[1][5] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[5] It is recommended to store the compound in a cool, dark place under an inert atmosphere as it may be air-sensitive.[4]

Conclusion

Thiazol-2-ylmethanamine is a valuable chemical intermediate with a rich foundation in the broader class of biologically active thiazole derivatives. This guide provides a summary of its core chemical properties and structure, offering a starting point for researchers and drug development professionals. While specific experimental protocols and detailed biological pathway information for this particular molecule require further investigation, the general principles of thiazole chemistry and pharmacology provide a strong framework for its potential applications. Further research into the specific biological targets and mechanisms of action of **Thiazol-2-ylmethanamine** could unveil novel therapeutic opportunities.

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